REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].[CH:16]1([Mg]Br)[CH2:18][CH2:17]1>C1(C)C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:9]=[C:6]([CH:7]([CH:16]2[CH2:18][CH2:17]2)[NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
Name
|
|
Quantity
|
1.091 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.86 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
cyclopropylmagnesiunn bromide
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in THF (25 mL)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was slowly warmed up to −20° C.
|
Type
|
CUSTOM
|
Details
|
After quenching with a NHiCl solution, filtration and extraction with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column (ethyl acetate/heptane, v/v, 10%-35%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(NS(=O)(=O)CC)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |